1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine
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Overview
Description
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine is a chemical compound with the molecular formula C13H19ClN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine typically involves the reaction of 4-chlorophenol with 2-chloroethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Chlorophenoxy)ethyl]piperidin-3-ylmethylamine: Similar structure but with a different substitution pattern on the piperidine ring.
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-ylmethylamine: Another similar compound with a different substitution pattern.
Uniqueness
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Biological Activity
1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine, also known as a dihydrochloride salt, is a compound that has shown significant potential in various biological applications. Its unique structure includes a piperidine ring and a 4-chlorophenoxyethyl substituent, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H21Cl2N2O
- Molecular Weight : Approximately 327.68 g/mol
- Structure : The presence of the piperidine nitrogen allows for nucleophilic substitution reactions, while the chlorophenoxy group can participate in electrophilic aromatic substitution.
Biological Activity
This compound has been investigated for its role as an inhibitor in various signaling pathways, particularly the ATF4 pathway, which is crucial in stress responses and cellular survival mechanisms. Research indicates that this compound may also possess neuroprotective effects, making it a candidate for further studies in neurological disorders.
The compound's mechanism of action is primarily linked to its interaction with specific receptors involved in neurotransmission and stress response pathways. These interactions are essential for elucidating its potential therapeutic benefits.
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(4-Chlorophenoxy)-N-[1-piperidinyl]acetamide | Contains piperidine and chlorophenoxy | Focused on analgesic properties |
N-[2-(4-chlorophenoxy)ethyl]-N-methylpiperidin-4-amine | Methyl substitution on piperidine | Potentially different pharmacokinetics |
1-(2-(4-Chlorophenoxy)ethyl)piperazine | Piperazine instead of piperidine | May exhibit different receptor affinities |
This comparison highlights the distinctiveness of this compound due to its specific combination of functional groups and targeted biological activity related to the ATF4 pathway.
Case Studies and Research Findings
Recent studies have evaluated the compound's efficacy in various biological assays:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis under stress conditions, suggesting its potential use in treating neurodegenerative diseases.
- Inhibition Studies : The compound has been tested for its inhibitory effects on specific enzymes related to cancer progression. For instance, it exhibited significant inhibitory activity against certain types of dehydrogenases, with IC50 values indicating potent activity .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its therapeutic applicability in clinical settings .
Properties
Molecular Formula |
C13H19ClN2O |
---|---|
Molecular Weight |
254.75 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C13H19ClN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2 |
InChI Key |
BKEAKEWSNWEBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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